(E)-1,2-dichloro-1-fluoroethene

Vue d'ensemble

Description

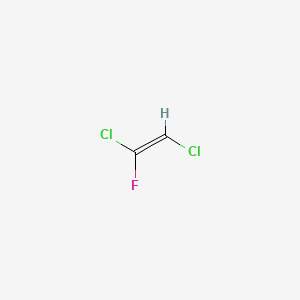

(E)-1,2-dichloro-1-fluoroethene is a halogenated ethylene compound characterized by the presence of chlorine and fluorine atoms on adjacent carbon atoms in an ethene molecule. The molecular structure and properties of such compounds are of interest due to their interactions and the balance among various effects such as electrostatics, steric hindrance, and resonance.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of (E)-1-chloro-2-fluoroethylene, a related compound to (E)-1,2-dichloro-1-fluoroethene, has been studied using Fourier transform microwave spectroscopy. The gas-phase bimolecular complex formed between (E)-1-chloro-2-fluoroethylene and hydrogen fluoride adopts a geometry influenced by electrostatic, steric, and resonance effects . The strength of the intermolecular bond between the hydrogen atom of HF and the fluorine atom of the substituted ethylene is significant in determining the geometry of the complex .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The equilibrium structures for the cis and trans isomers of 1-chloro-2-fluoroethylene have been reported, which are relevant to understanding the physical and chemical properties of (E)-1,2-dichloro-1-fluoroethene . The geometrical differences between the two isomers of 1-chloro-2-fluoroethylene provide insight into the steric and electronic influences on the molecule's properties. The semiexperimental or empirical equilibrium geometries obtained from rotational constants and quantum chemical calculations offer a detailed analysis of these effects .

Applications De Recherche Scientifique

Molecular Structure and Properties

Equilibrium Geometry Analysis : A study by Gambi et al. (2019) reports the equilibrium structure of 1-chloro-1-fluoroethene, obtained through a least-squares fit procedure using experimental ground-state rotational constants of various isotopologues. This contributes to understanding the molecular geometries of chlorofluoroethene isomers (Gambi et al., 2019).

Analysis of Vibrational Spectra : Pietropolli Charmet et al. (2016) recorded the gas-phase infrared spectra of 1-chloro-1-fluoroethene, leading to revised assignments for various bands. This study provides a detailed vibrational structure of the molecule (Pietropolli Charmet et al., 2016).

Chemical Reactions and Applications

Anaerobic Reductive Dechlorination : Pon and Semprini (2004) studied 1-chloro-1-fluoroethene as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its utility in evaluating transformation potential in environmental contexts (Pon & Semprini, 2004).

Halogenation Reactions : Research by Boguslavskaya et al. (1978) explored the bromo and chlorofluorination of various dichloroethylenes, including E and Z-1,2-dichloroethylenes, in anhydrous hydrogen fluoride. This study contributes to understanding the stereospecificity and regioselectivity of these halogenation reactions (Boguslavskaya et al., 1978).

Cross-Metathesis Reactions : A study by Yamamoto and Shimoda (2016) demonstrated the use of (Z)-1-bromo2-fluoroethene in cross-metathesis reactions, showcasing the potential of fluoroethene derivatives in synthesizing various alkenes with high Z-selectivities (Yamamoto & Shimoda, 2016).

Safety And Hazards

This involves understanding the health risks, physical hazards, and environmental hazards associated with the compound. Material Safety Data Sheets (MSDS) are a common source of this information.

Orientations Futures

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and behavior.

For a specific compound like “(E)-1,2-dichloro-1-fluoroethene”, you would need to look up each of these aspects in scientific literature or databases. If the compound is novel or not widely studied, some information may not be available. In such cases, experiments would need to be conducted to gather this information. Please note that handling and experimenting with chemical compounds should always be done by trained individuals following appropriate safety protocols.

Propriétés

IUPAC Name |

(E)-1,2-dichloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F/c3-1-2(4)5/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDGFGTYBDRKHU-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,2-dichloro-1-fluoroethene | |

CAS RN |

430-58-0 | |

| Record name | 1,2-dichloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1359065.png)

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)